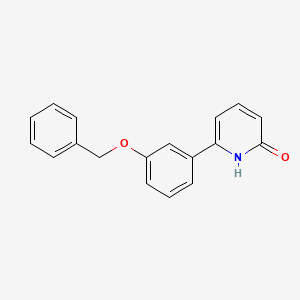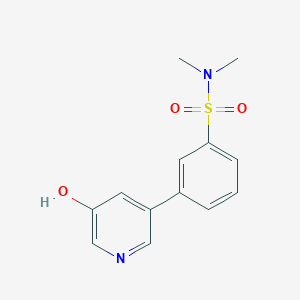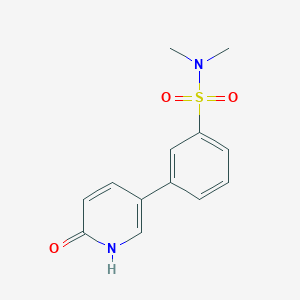
6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (6-DMSH-2H) is an important compound used in a variety of scientific research applications. It is a high-purity compound that has been used in a range of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibitors, protein-protein interactions, and drug delivery systems. It has also been used in the study of receptor-ligand interactions, signal transduction pathways, and cell cycle regulation. Additionally, it has been used in the study of pharmacokinetics and pharmacodynamics.
Mecanismo De Acción
6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is thought to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme and prevents the substrate from binding, thus preventing the enzyme from catalyzing the reaction. Additionally, it is thought to inhibit the binding of other proteins to the enzyme, thus preventing the enzyme from functioning properly.
Biochemical and Physiological Effects
6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, it has been shown to inhibit the binding of several proteins to their receptors. In vivo studies have demonstrated that it can reduce the absorption of certain drugs, as well as reduce their bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in lab experiments has several advantages. It is a high-purity compound, which makes it easier to work with in the lab. Additionally, it is relatively easy to synthesize, which makes it cost-effective. However, there are some limitations to its use. For example, it can be toxic in large doses, and it can interfere with the metabolism of certain drugs.
Direcciones Futuras
The future of 6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is promising. Research is ongoing to explore its potential use in the development of novel drug delivery systems, as well as its potential use as an inhibitor of enzymes involved in drug metabolism. Additionally, research is being done to explore its potential use in the study of signal transduction pathways and cell cycle regulation. Finally, research is being done to further understand its biochemical and physiological effects, as well as its potential toxicity in large doses.
Métodos De Síntesis
6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 3-N,N-dimethylsulfamoylphenyl-2-hydroxypyridine with a base to form the corresponding tertiary amine. The second step involves the reaction of the tertiary amine with a strong acid, such as sulfuric acid, to form the desired product. The entire reaction can be carried out in a single step, but it is more commonly done in two steps for better control of the reaction conditions.
Propiedades
IUPAC Name |
N,N-dimethyl-3-(6-oxo-1H-pyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-6-3-5-10(9-11)12-7-4-8-13(16)14-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJXLQOIXQZPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














